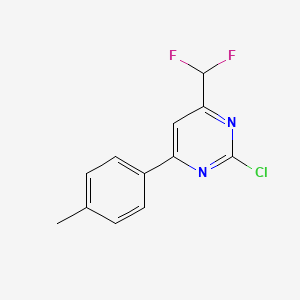

2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine

説明

特性

IUPAC Name |

2-chloro-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF2N2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZVLRBHKNYNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The compound 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can be logically prepared via:

- Stepwise substitution on a dichloropyrimidine core , typically 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine derivatives.

- Introduction of the difluoromethyl group at the 4-position via nucleophilic substitution or difluoromethylation reactions.

- Installation of the p-tolyl group at the 6-position through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Preparation of the Pyrimidine Core

A common precursor is 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine derivatives, which are commercially available or prepared by chlorination of pyrimidine derivatives. The chloropyrimidine provides electrophilic sites for selective substitution.

Selective substitution at C-6 with p-tolyl group : This can be achieved by reaction of 4,6-dichloropyrimidine with p-tolyl nucleophiles (e.g., p-tolyl amines or organometallic reagents) under controlled conditions to replace the chlorine at position 6 selectively.

Typical reaction conditions : Use of strong bases (e.g., sodium hydride, n-butyllithium) or metal-halogen exchange reagents (e.g., i-PrMgCl·LiCl) in solvents like THF at low temperatures (-70 °C to 0 °C) to control regioselectivity and yield.

Introduction of the Difluoromethyl Group at C-4

The difluoromethyl group (-CF2H) is a valuable bioisostere in medicinal chemistry and can be introduced via:

Nucleophilic substitution of 4-chloropyrimidine derivatives with difluoromethyl nucleophiles or reagents.

Difluoromethylation reagents : Use of difluoromethylating agents such as difluoromethyltrimethylsilane (TMSCF2H) or sodium difluoromethanesulfinate under palladium catalysis or copper catalysis.

Alternative approach : Starting from 4-hydroxypyrimidine derivatives, difluoromethylation can be achieved by electrophilic difluoromethylation reagents.

While specific literature on direct difluoromethylation of chloropyrimidines is limited, analogous methods in heterocyclic chemistry suggest the feasibility of this approach.

Example Preparation Procedure (Based on Related Pyrimidine Chemistry)

Detailed Research Findings and Notes

Chemoselectivity : The substitution pattern on the pyrimidine ring is critical. The chlorine at the 6-position is generally more reactive toward nucleophiles than at the 2-position, allowing selective substitution.

Use of metalation reagents : n-Butyllithium or sodium hydride can be used to generate nucleophilic species from aryl amines or organometallics for substitution on the pyrimidine ring.

Difluoromethylation challenges : The difluoromethyl group introduction requires careful control of reaction conditions to prevent over-reduction or side reactions. The choice of catalyst and solvent is crucial.

Purification : Chromatography on silica gel using ethyl acetate-hexane mixtures is commonly used to purify intermediate and final products.

Alternative synthetic routes : Some patents describe multi-step syntheses involving salifying, cyanamide reaction, and condensation to prepare related chloropyrimidines, which could be adapted for this compound.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, oxidized or reduced derivatives, and coupled products with various functional groups.

科学的研究の応用

Structure

The molecular structure of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can be represented as follows:

- Chloro Group : Enhances binding affinity to biological targets.

- Difluoromethyl Group : Modulates enzyme activity and stability.

- p-Tolyl Group : Increases lipophilicity and bioavailability.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its biological activity. Notable applications include:

- Anticancer Agents : Derivatives of this compound have shown selective cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer therapies.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, modulating biochemical pathways relevant to disease mechanisms.

Agrochemicals

The compound is also explored in the field of agrochemicals for its fungicidal properties. Research indicates that it can combat phytopathogenic fungi, making it a candidate for agricultural applications .

Material Science

In materials science, this compound serves as a building block for synthesizing more complex organic materials. Its unique chemical structure allows for the creation of novel compounds with desirable properties.

Case Study 1: Cancer Research

In one study, analogues of this compound were evaluated for their cytotoxicity against various cancer cell lines. Results revealed that certain derivatives exhibited significant selective cytotoxic effects, highlighting their potential as anticancer agents.

Case Study 2: Agrochemical Applications

Research conducted on the fungicidal properties of this compound demonstrated its effectiveness against several strains of phytopathogenic fungi. The study indicated that the compound could be utilized in developing new agrochemical products aimed at improving crop protection .

作用機序

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The p-tolyl group can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.

類似化合物との比較

Substituent Effects on the Pyrimidine Ring

- 2-Chloro-4-(trifluoromethyl)-6-methylpyrimidine (Compound 4a) :

Replacing the difluoromethyl group with a trifluoromethyl group increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. However, the trifluoromethyl group may reduce solubility compared to difluoromethyl . - 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine :

The addition of a fluorine atom at position 5 and an amine group at position 4 alters electronic properties, favoring hydrogen bonding interactions in biological systems .

Role of Fluorine Substituents

Fluorination at the difluoromethyl position (CF₂H) in the target compound balances lipophilicity (logP ~2.8) and metabolic stability, whereas trifluoromethyl (CF₃) analogs exhibit higher logP (~3.5) but may suffer from slower metabolic clearance .

Physicochemical Properties

生物活性

2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is a member of the pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a chloro group, difluoromethyl group, and a p-tolyl substituent, which contribute to its pharmacological properties. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Functional Groups :

- Chloro Group : Enhances binding affinity to biological targets.

- Difluoromethyl Group : Modulates enzyme activity and stability.

- p-Tolyl Group : Increases lipophilicity and bioavailability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the chloro and difluoromethyl groups significantly enhances its binding affinity, leading to modulation of enzymatic activity. Studies have indicated that the compound can act as an inhibitor for various biological pathways, making it a potential candidate for drug development.

Inhibitory Activity Against Enzymes

Research has demonstrated that this compound exhibits significant inhibitory activity against several enzymes, particularly those involved in metabolic pathways. For example, it has been evaluated as an inhibitor of dihydrofolate reductase (DHFR) from Plasmodium falciparum, showing promising results in both wild-type and mutant strains .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | PfDHFR (wild-type) | 1.3 - 243 |

| PfDHFR (quadruple mutant) | 13 - 208 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have focused on optimizing the substituents on the pyrimidine ring to enhance potency. For instance, modifications at the R1 position have yielded compounds with up to a ten-fold increase in activity compared to the parent compound . The following table summarizes some SAR findings:

| Substituent | Activity Change |

|---|---|

| Cyclopropylmethylamide | +3-fold increase |

| Dimethylamine | +2-fold increase |

| Hydroxypyrrolidine | +10-fold increase |

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, a series of pyrimidine derivatives including this compound were synthesized and tested against Plasmodium falciparum. The compound exhibited moderate activity, indicating potential for further development as an antimalarial agent .

Case Study 2: Cancer Research

Another significant application has been in cancer research, where derivatives of this compound were evaluated for cytotoxicity against various cancer cell lines. Notably, certain analogues demonstrated selective cytotoxic effects, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine in laboratory settings?

- Methodological Answer :

- Use nitrile gloves , protective eyewear , and lab coats to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood or glovebox to minimize inhalation risks, as halogenated pyrimidines often release toxic vapors during synthesis .

- Dispose of waste via certified hazardous waste contractors to comply with environmental regulations. Cross-contamination can be mitigated using filtered pipette tips and dedicated glassware .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Employ Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the p-tolyl group, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water gradient).

- Purify intermediates using recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., difluoromethyl at C4: δ ~5.9 ppm as a triplet; p-tolyl protons at δ 7.2–7.4 ppm) .

- HRMS (ESI+) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 295.0452 for C₁₂H₁₁ClF₂N₂).

- FT-IR : Identify C-F stretches (1050–1150 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s biological activity compared to trifluoromethyl analogs?

- Methodological Answer :

- The difluoromethyl (-CF₂H) group enhances metabolic stability compared to -CF₃ by reducing oxidative degradation via cytochrome P450 enzymes. Use competitive inhibition assays (e.g., CYP3A4) to quantify this effect .

- Compare logP values (via HPLC-based logD measurements ) to assess hydrophobicity differences, which impact membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrimidines?

- Methodological Answer :

- Standardize assay conditions: Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .

- Perform dose-response curves (IC₅₀) across multiple replicates. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Parameterize the difluoromethyl group using DFT-optimized charges (B3LYP/6-31G*) .

- Validate predictions with alanine-scanning mutagenesis to identify critical binding residues .

Q. What synthetic routes improve regioselectivity for chloro-substitution at C2?

- Methodological Answer :

- Use directed ortho-metalation (DoM) with LDA at -78°C to deprotonate C2, followed by quenching with ClP(O)(OEt)₂. Monitor regioselectivity via NOESY NMR to confirm substitution patterns .

Q. How does the p-tolyl group affect the compound’s photostability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。